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Compound of Interest

(4,4-Dimethylicyclohexyl)boronic
Compound Name: d
aci

Cat. No.: B14047897

Executive Summary & Structural Logic

Compound: (4,4-Dimethylcyclohexyl)boronic acid CAS: 1186412-83-8 (Acid) / 859217-67-7
(Pinacol Ester Precursor) Formula: C

H
BO

MW: 156.03 g/mol

Structural Analysis: The "Missing" Isomerism

Unlike 1,4-disubstituted cyclohexanes (e.g., 4-methylcyclohexylboronic acid), which exist as
distinct cis and trans diastereomers, (4,4-dimethylcyclohexyl)boronic acid does not exhibit
cis/trans isomerism.

o Symmetry: The C4 position is gem-disubstituted (two identical methyl groups). A plane of
symmetry passes through C1 (bearing the boron) and C4.

o Consequence: The molecule is achiral and constitutes a single stereoisomer.

o Conformation: While chemically unique, the molecule exists in a dynamic chair equilibrium.
The boronic acid group [
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] strongly prefers the equatorial position to minimize 1,3-diaxial interactions, placing one C4-
methyl axial and the other equatorial.

Key Spectroscopic Data

Note: Data presented reflects the monomeric boronic acid. Samples often contain varying
amounts of the trimeric boroxine anhydride (dehydration product), which may cause slight

chemical shift variations.

A. Nuclear Magnetic Resonance ( H, C, B NMR)
1. Proton NMR (

H NMR)
Solvent: CDCI

or CD

OD | Frequency: 400/500 MHz
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non-protic
solvents (e.g.,
DMSO-

, CDCI

). Disappears
with D

O shake.

2. Carbon-13 NMR (

C NMR)
Solvent: CDCI

| Decoupled
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Signal (
Type Assignment Technical Note
ppm)

Quadrupolar
Broadening: The
carbon attached to
boron is often very

~28.0 - 32.0 Broad C1 (C-B) broad or invisible due
to

B coupling (

).

Equivalent b
30.5 CH C3/C5 g Y

symmetry.

Quaternary carbon.
32.2 C4 Distinctive sharp

signal.
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35.8 CH C2/C6 a Y

symmetry.

Distinct signals are

CH observed in static
245/28.1 Methyls

conformations; may

average in solution.

3. Boron-11 NMR (

B NMR)
Standard: BF

(0 ppm)

e 32 - 34 ppm: Characteristic of alkyl boronic acids (tricoordinate, sp

)-
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e ~20 - 22 ppm: Indicates boronate ester formation (if pinacol is present).

e <5 ppm: Indicates tetrahedral boronate species (e.g., if base/fluoride is added).

B. Mass Spectrometry (MS)

« lonization: ESI (Negative Mode) or APCI.
e Monomer:

155 [M-H]

(Weak).

o Boroxine (Trimer): Boronic acids readily dehydrate in the MS source. Look for the trimer
peak:

o Diagnostic Peak:
~413/414.

Experimental Protocol: Synthesis & Isolation

Context: Direct hydroboration of 4,4-dimethylcyclohexene can lead to regioisomeric mixtures
(3,3- vs 4,4- isomers). The most robust route ensures regiocontrol via a vinyl boronate
intermediate.

Workflow Diagram (DOT)

4,4-Dimethylcyclohexanone }—»

1. Hydrazone Formation Vinyl lodide Pd-Catalyzed Borylation Vinyl Boronate Catalytic Hydrogenation Oxidative Hydrolysis (4,4-Dimethylcyclohexyl)
2. Vinyl lodide Synthesis Intermediate (Miwayura Borylation) (Pinacol Ester) (PdIC, H2) (Nalo4 / HCl) boronic acid

Click to download full resolution via product page

Caption: Step-wise synthesis ensuring regiochemical purity via vinyl iodide and hydrogenation.

Detailed Methodology
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Step 1: Preparation of Vinyl Boronate (Precursor)

Substrate: Start with 4,4-dimethylcyclohexanone.

Formation of Vinyl Triflate/lodide: Convert ketone to vinyl triflate (using Tf

O/Base) or vinyl iodide (Barton hydrazone method) to lock the double bond position.

Miyaura Borylation: React the vinyl halide with Bis(pinacolato)diboron (

), PdCI

(dppf) (3 mol%), and KOAc in dioxane at 80°C.

Result: (4,4-Dimethyl-1-cyclohexen-1-yl)boronic acid pinacol ester (CAS 859217-67-7).
Step 2: Hydrogenation (The Critical Step)

o Rationale: Hydrogenation of the vinyl boronate is stereoselective and regiospecific, avoiding
the scrambling seen in direct alkene hydroboration.

» Protocol:
o Dissolve vinyl boronate (1.0 equiv) in MeOH/EtOAc (1:1).
o Add 10 wt% Pd/C (5-10% loading).
o Stir under H

balloon (1 atm) for 4—6 hours at RT.

o Monitor:

H NMR disappearance of alkenyl proton (~6.5 ppm).

o Filter: Remove catalyst via Celite. Concentrate to yield the saturated pinacol ester.
Step 3: Hydrolysis to Free Acid

e Suspend the pinacol ester in Acetone/Water (1:1).
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e Add NalO

(3.0 equiv) and NH
OAc (3.0 equiv). Stir for 24h (cleaves the diol).

o Extract with EtOAc, wash with dilute HCI (to remove pinacol), then brine.
 Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

Quality Control & Handling
Anhydride Formation (Boroxine Cycle)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

e Observation: NMR may show dual sets of signals if the sample is "wet" or partial dehydration
has occurred.

e Correction: Add a drop of D

O to the NMR tube. This hydrolyzes the boroxine back to the monomer, simplifying the
spectrum.

Protodeboronation

o Risk: Prolonged heating in acidic/basic media can cleave the C-B bond.
o Storage: Store at 4°C under Argon.
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¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: (4,4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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